molecular formula C11H12N4O2S B7638355 Methyl 3-[(1-methyltetrazol-5-yl)sulfanylmethyl]benzoate

Methyl 3-[(1-methyltetrazol-5-yl)sulfanylmethyl]benzoate

Cat. No.: B7638355
M. Wt: 264.31 g/mol
InChI Key: HGQHCIRJTCZBLA-UHFFFAOYSA-N
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Description

Methyl 3-[(1-methyltetrazol-5-yl)sulfanylmethyl]benzoate is a chemical compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the [2+3]-cycloaddition reaction between a nitrile and an azide, which forms the tetrazole ring . This reaction often requires the in situ generation of hydrazoic acid, which can be activated by metals or strong Lewis acids .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(1-methyltetrazol-5-yl)sulfanylmethyl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents are typically required, although the tetrazole ring itself is resistant.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as thiols or amines can be employed under mild conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the ester group would yield the corresponding alcohol, while nucleophilic substitution could introduce various functional groups at the sulfur atom.

Mechanism of Action

The mechanism of action of Methyl 3-[(1-methyltetrazol-5-yl)sulfanylmethyl]benzoate involves its interaction with molecular targets through its tetrazole ring. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways . This makes it a versatile scaffold in drug design, capable of interacting with enzymes, receptors, and other proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-[(1-methyltetrazol-5-yl)sulfanylmethyl]benzoate is unique due to its specific combination of a benzoate ester and a tetrazole ring linked via a sulfur atom. This structure provides a balance of stability and reactivity, making it suitable for various applications in research and industry.

Properties

IUPAC Name

methyl 3-[(1-methyltetrazol-5-yl)sulfanylmethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2S/c1-15-11(12-13-14-15)18-7-8-4-3-5-9(6-8)10(16)17-2/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGQHCIRJTCZBLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC2=CC(=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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